molecular formula C11H14ClNO3 B169494 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride CAS No. 120757-13-3

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride

Cat. No.: B169494
CAS No.: 120757-13-3
M. Wt: 243.68 g/mol
InChI Key: TWOMUAFJJQQOJK-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride is an organic compound with a complex structure that includes an aminophenyl group, a methyl group, and a butanoic acid moiety

Scientific Research Applications

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

While the specific mechanism of action for “4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride” is not available, boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Safety and Hazards

According to the safety data sheet, “4-Aminophenylboronic acid hydrochloride” is harmful if swallowed or inhaled. It is suspected of causing genetic defects . It’s recommended to use personal protective equipment when handling this compound .

Future Directions

Boronic acids and their derivatives are increasingly being used in diverse areas of research . The future directions of “4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride” could potentially follow this trend, with possible applications in sensing and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride typically involves multiple steps. One common method starts with the nitration of phenol to produce 4-nitrophenol, which is then reduced to 4-aminophenol. The aminophenol is then subjected to further reactions to introduce the methyl and butanoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired product’s purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can yield quinones, while reduction of nitro intermediates results in amino derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8;/h2-5,7H,6,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOMUAFJJQQOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558105
Record name 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120757-13-3
Record name 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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